molecular formula C12H24 B3053918 2-Butyl-1-octene CAS No. 5698-48-6

2-Butyl-1-octene

Cat. No.: B3053918
CAS No.: 5698-48-6
M. Wt: 168.32 g/mol
InChI Key: MEUHELKJCGXSBF-UHFFFAOYSA-N
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Description

Significance of Branched Alpha-Olefins in Contemporary Organic Chemistry

Branched alpha-olefins are characterized by a terminal double bond (at the alpha position) and at least one alkyl branch along the carbon chain wikipedia.org. This structural feature imparts unique chemical and physical properties that differentiate them from their linear counterparts. The presence of branching can influence reactivity, steric hindrance, and the resulting properties of polymers or derivative compounds. For instance, in polymer synthesis, branched alpha-olefins can be incorporated as co-monomers to modify polymer crystallinity, density, and melting points, leading to materials with tailored flexibility and processability core.ac.ukontosight.ai.

Industrially, branched alpha-olefins serve as crucial intermediates and building blocks for a wide array of specialty chemicals. They are utilized in the production of lubricant additives, surfactants, plasticizers, and detergents equilex.comexxonmobilchemical.comuni-bayreuth.deshell.com. The specific branching pattern can optimize properties such as solubility, viscosity, and biodegradability in these end products. Furthermore, their reactivity at the terminal double bond makes them amenable to various functionalization chemistries, including hydroformylation and oligomerization, which are key processes in the synthesis of complex molecules uni-bayreuth.de.

Overview of 2-Butyl-1-octene within Olefinic Compound Classifications

This compound belongs to the class of alpha-olefins, defined by the presence of a double bond between the first and second carbon atoms of an unbranched carbon chain wikipedia.orgbritannica.com. Specifically, it is a C12 (dodecene) branched alpha-olefin nexanteca.com. Its chemical formula is C12H24 uni.luchemsynthesis.com. While its IUPAC name is 5-methylideneundecane nih.gov, it is commonly referred to as 2-butyl-oct-1-ene nih.gov. The structure features an eight-carbon chain with a double bond at the terminal position (1-octene backbone) and a butyl group (C4H9) attached to the second carbon atom of this backbone uni.lu. This specific branching makes it distinct from linear dodecene (1-dodecene) and other isomers.

The classification of olefins into linear and branched categories is critical, as their properties can diverge significantly. Branched alpha-olefins, like this compound, often exhibit different reactivity profiles and lead to distinct material properties when incorporated into larger structures compared to linear alpha-olefins wikipedia.org.

Historical Context of Research on Higher Branched Alkenes

The study of olefins dates back to the early days of petroleum refining, with thermal cracking processes yielding mixtures of hydrocarbons, including branched alkenes britannica.com. The development of more controlled synthesis methods, particularly the oligomerization of ethylene (B1197577), led to the production of linear alpha-olefins (LAOs) from the 1970s onwards, notably through processes like the Shell Higher Olefin Process (SHOP) britannica.com.

The advent of metallocene catalysts in the latter half of the 20th century revolutionized olefin polymerization and oligomerization uni-bayreuth.demdpi.comresearchgate.netgoogle.comhhu.deengineering.org.cn. These single-site catalysts offer enhanced control over polymer architecture, stereochemistry, and the oligomerization process, enabling the synthesis of branched olefins with greater precision and efficiency. Research has focused on developing new metallocene and post-metallocene catalyst systems to improve activity, selectivity, and the ability to incorporate branched alpha-olefins into polymers or to produce specific oligomers for advanced applications core.ac.ukuni-bayreuth.demdpi.comhhu.de. The ability to selectively synthesize and utilize branched olefins like this compound is a testament to advancements in catalytic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5698-48-6

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

5-methylideneundecane

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3

InChI Key

MEUHELKJCGXSBF-UHFFFAOYSA-N

SMILES

CCCCCCC(=C)CCCC

Canonical SMILES

CCCCCCC(=C)CCCC

Other CAS No.

5698-48-6

Origin of Product

United States

Elucidation of 2 Butyl 1 Octene Reactivity and Transformation Pathways

Polymerization and Copolymerization of 2-Butyl-1-octene as a Monomer or Structural Unit

The polymerization of α-olefins, including branched ones like this compound, is a cornerstone of modern polymer manufacturing, enabling the production of a wide array of materials from commodity plastics to high-performance elastomers. The specific structure of this compound influences its reactivity and the properties of the resulting polymers.

Mechanisms of Olefin Polymerization and Elastomer Production

The primary mechanism for the polymerization of α-olefins like this compound is coordination-insertion, typically catalyzed by transition metal complexes. This process involves the coordination of the olefin monomer to a vacant site on the metal center, followed by insertion into the metal-carbon bond of the growing polymer chain ilpi.comlibretexts.org. This mechanism is crucial for producing linear polyolefins such as high-density polyethylene (B3416737) (HDPE) and stereoregular polypropylenes.

When α-olefins are copolymerized with ethylene (B1197577), the resulting polymers, known as polyolefin elastomers (POEs), possess a unique combination of crystalline polyethylene segments (hard segments) and amorphous ethylene-α-olefin segments (soft segments) mdpi.comresearchgate.net. These soft segments, derived from the incorporation of α-olefins, disrupt the crystallinity of the polyethylene chains, imparting flexibility and elastomeric properties. The specific structure and length of the α-olefin comonomer, such as the branching in this compound, significantly influence the degree of crystallinity disruption and, consequently, the final elastomeric performance, including properties like glass transition temperature (Tg) and hysteresis engineering.org.cn. Ziegler-Natta and metallocene catalysts are key systems employed in producing these polyolefin elastomers libretexts.orggoogle.compageplace.dewikipedia.org.

Catalytic Systems for Polymerization: Metal Complexes (e.g., Titanium, Vanadium)

A variety of transition metal catalysts are employed for the polymerization of α-olefins, with titanium and vanadium complexes being particularly prominent.

Titanium-based Catalysts: Ziegler-Natta catalysts, often based on titanium compounds supported on magnesium chloride and activated by organoaluminum co-catalysts, have historically dominated the industry for producing polyolefins and elastomers libretexts.orgpageplace.dewikipedia.orgmdpi.comwipo.int. Metallocene catalysts, a class of homogeneous Ziegler-Natta catalysts featuring cyclopentadienyl (B1206354) ligands coordinated to Group 4 metals (Ti, Zr, Hf), offer single-site control, leading to polymers with narrow molecular weight distributions (MWD) and controlled microstructures wikipedia.orggoogle.comnih.govd-nb.info. Metallocenes are particularly effective for ethylene/α-olefin copolymerization, enabling precise control over comonomer incorporation and distribution, which is vital for elastomer production engineering.org.cnnih.govprocurementresource.comacs.org. For instance, Kaminsky demonstrated that zirconocene (B1252598) catalysts activated by methylaluminoxane (B55162) (MAO) are highly active for ethylene and 1-octene (B94956) copolymerization nih.govresearchgate.net.

Vanadium-based Catalysts: Vanadium catalysts are also recognized for their utility in olefin polymerization, especially for producing elastomers and copolymers with higher α-olefin incorporation researchgate.netresearchgate.netrsc.orgmdpi.com. Vanadium complexes can produce high molecular weight polyethylenes, syndiotactic polypropylenes, and notably, ethylene/α-olefin copolymers with enhanced comonomer incorporation compared to some other catalyst systems researchgate.netresearchgate.netrsc.org. They are widely used in the industrial production of ethylene-propylene copolymers and terpolymers, which are key elastomer classes researchgate.netmdpi.com. Vanadium catalysts, often featuring chelating ligands, have shown promise in improving α-olefin incorporation into polymer chains researchgate.netresearchgate.net.

Co-polymerization with Polar Monomers and α-Olefins

The ability to copolymerize α-olefins like this compound with other monomers, including polar monomers and different α-olefins, is crucial for creating materials with a broad range of functionalities and properties.

While coordination-insertion polymerization is typical for α-olefins, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have emerged as viable methods for copolymerizing α-olefins with polar monomers, such as acrylates acs.orgrsc.orgresearchgate.netacs.orgrsc.org. These methods offer control over molecular weight and dispersity, which is challenging with conventional free-radical polymerization acs.orgacs.org.

Studies have successfully demonstrated the ATRP of methyl acrylate (B77674) (MA) with 1-octene, yielding well-controlled copolymers with significant 1-octene incorporation (up to ~25 mol%) and narrow molar mass distributions (MMD) acs.org. PhotoATRP, utilizing visible light, has also been employed to synthesize copolymers of acrylates with higher α-olefins (C8–C12), achieving controlled molecular weights, narrow dispersities (Đ ≤ 1.13), and high α-olefin incorporation (up to 30%) rsc.orgrsc.org. These controlled radical methods are valuable for introducing the non-polar α-olefin units into polar polymer chains, imparting properties like improved printability, adhesion, and viscosity index rsc.org.

Lewis acids, such as scandium triflate (Sc(OTf)3) and aluminum chloride (AlCl3), play a significant role in enhancing the incorporation of less reactive α-olefins into polar monomer copolymers acs.orgippi.ac.irresearchgate.netacs.org. Lewis acids can coordinate with the polar monomer (e.g., the carbonyl group of acrylates), thereby increasing the reactivity of the α-olefin or modifying the reactivity of the growing radical chain ippi.ac.irresearchgate.net. For instance, the addition of Sc(OTf)3 to the copolymerization of methyl acrylate with 1-octene significantly increased 1-octene incorporation, with a maximum of 13.7% achieved at a specific monomer and Lewis acid ratio ippi.ac.ir. Similarly, other studies have shown that Lewis acids can increase the incorporation of α-olefins from ~4% to over 8% in acrylamide/1-hexene (B165129) copolymerization researchgate.net.

Table 1: Influence of Lewis Acids on α-Olefin Incorporation in Acrylate Copolymerization

Comonomer Pair (Polar Monomer / α-Olefin)Lewis Acid[α-Olefin]/[Polar Monomer] Feed Ratio (mol%)[Lewis Acid]/[Polar Monomer] Ratio (mol%)Max α-Olefin Incorporation (%)Reference
Methyl Acrylate / 1-OcteneSc(OTf)331.513.7 ippi.ac.ir
Methyl Acrylate / 1-HexeneSc(OTf)3Not specifiedNot specified8.5 (from 3.9 without LA) researchgate.net
Methyl Acrylate / 1-OcteneSc(OTf)3Not specifiedNot specified> 30 (with photoATRP) rsc.org
Methyl Acrylate / 1-OcteneYb(OTf)342.526.4 researchgate.net

Reaction temperature is a critical parameter that influences polymerization kinetics, monomer incorporation, and the molecular weight of the resulting copolymers. Generally, lowering the reaction temperature can be advantageous for enhancing molecular weight and, in some cases, monomer incorporation in radical copolymerizations ippi.ac.irrsc.org.

For example, in the Lewis acid-mediated copolymerization of butyl methacrylate (B99206) with 1-octene, a decrease in reaction temperature from 70°C to 60°C led to a decrease in 1-octene incorporation ippi.ac.ir. However, other studies suggest that lower temperatures can be beneficial for increasing molecular weight in α-olefin copolymerizations rsc.org. Conversely, high-temperature solution polymerization (above 120 °C) is often employed for producing high-performance ethylene/α-olefin copolymer elastomers, necessitating catalysts with good thermal stability and high activity at elevated temperatures acs.orgresearchgate.net. These catalysts, such as constrained geometry catalysts (CGCs) and certain post-metallocene complexes, can maintain high reactivity and incorporate α-olefins effectively even at these elevated temperatures acs.org.

Table 2: Influence of Temperature on Copolymerization Behavior

Monomer SystemCatalyst/MethodTemperature ChangeEffect on α-Olefin IncorporationEffect on Molecular WeightReference
Butyl Methacrylate / 1-OcteneFree Radical + Lewis Acid70°C → 60°CDecreasedNot specified ippi.ac.ir
1-Octene / Methyl Acrylate (MA)Sc(OTf)3-mediated radical copolymerizationLowering Temp.Not specifiedEnhanced rsc.org
Ethylene / 1-OcteneCGC catalysts120°CHigh incorporation capabilityHigh MW (variable) acs.org
Ethylene / α-OlefinsPost-metallocene (imino-amido) complexes> 120°CHigh incorporation capabilityHigh MW acs.org

Table 3: Comparative α-Olefin Incorporation in ATRP Systems

Monomer System (Polar Monomer / α-Olefin)Polymerization MethodLigand/Catalyst SystemMax α-Olefin Incorporation (%)MWD (Đ)Reference
Methyl Acrylate / 1-OcteneATRPPMDETA/CuBr~25Narrow acs.org
Acrylates / Higher α-olefins (C8–C12)PhotoATRPVarious Cu/LigandUp to 30≤ 1.13 rsc.org
Acrylates / 1-DecenePhotoATRPVarious Cu/Ligand20.6Not specified rsc.org
Acrylates / 1-DodecenePhotoATRPVarious Cu/Ligand22.6Not specified rsc.org
Acrylates / 1-OctenePhotoATRPVarious Cu/Ligand15.8Not specified rsc.org

Table 4: Influence of Comonomer Chain Length on Incorporation

Monomer System (Ethylene / α-Olefin)Catalyst TypeComonomerIncorporation Trend vs. Chain LengthReference
Ethylene / α-OlefinsMetallocene1-HexeneLower incorporation than shorter chains engineering.org.cn
Ethylene / α-OlefinsMetallocene1-OcteneLower incorporation than shorter chains engineering.org.cn
Ethylene / α-OlefinsMetallocene1-HexeneHigher activity than 1-octene researchgate.net
Ethylene / α-OlefinsMetallocene1-OcteneLower activity than 1-hexene researchgate.net
Ethylene / α-OlefinsMetallocene1-DeceneBetter incorporation than 1-octene rsc.org
Ethylene / α-OlefinsMetallocene1-DodeceneBetter incorporation than 1-octene rsc.org

Compound List:

this compound

Ethylene

Propylene (B89431)

1-Butene (B85601)

1-Hexene

1-Octene

1-Decene

1-Dodecene

1-Hexadecene

1-Eicosene

1-Heptene

3-Methyl-1-butene

4-Methyl-1-pentene

Styrene (B11656)

α-Methyl styrene

Maleic Anhydride (MAH)

Methyl Acrylate (MA)

Methyl Methacrylate (MMA)

Butyl Methacrylate (BMA)

Butyl Acrylate (BA)

Acrylamide

Norbornene (NB)

5-Ethylidene-2-norbornene (ENB)

Dicyclopentadiene (DCPD)

1,5-Hexadiene

1,7-Octadiene

Vinyl acetate (B1210297)

Hydration Reactions to Saturated Alcohols

The addition of water across the double bond of this compound, known as hydration, yields the corresponding saturated alcohol, 2-butyl-1-octanol (B151752). This reaction is typically catalyzed by acids and follows Markovnikov's rule, meaning the hydroxyl group attaches to the more substituted carbon of the double bond.

Acid-Catalyzed Hydration Processes

Acid-catalyzed hydration of alkenes proceeds via an electrophilic addition mechanism leah4sci.comlibretexts.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comsdsu.edu. The process begins with the protonation of the alkene's pi bond by an acid catalyst (e.g., sulfuric acid), forming a carbocation intermediate leah4sci.comlibretexts.orglibretexts.orgsdsu.edu. For this compound, this protonation will occur at the terminal carbon (C1), leading to a secondary carbocation at C2, which is stabilized by adjacent alkyl groups leah4sci.comlibretexts.orgsdsu.edu. Subsequently, a water molecule acts as a nucleophile, attacking the carbocation to form a protonated alcohol (oxonium ion) leah4sci.comlibretexts.orglibretexts.orgsdsu.edu. The final step involves the deprotonation of the oxonium ion by another water molecule, regenerating the acid catalyst and yielding the alcohol product, 2-butyl-1-octanol leah4sci.comlibretexts.orglibretexts.orgsdsu.edu. This reaction is generally not stereoselective due to the planar nature of the carbocation intermediate, often resulting in a racemic mixture of products if a chiral center is formed libretexts.orgmasterorganicchemistry.com.

Catalytic Distillation for Alcohol Production from Olefins

Catalytic distillation is an integrated process that combines chemical reaction and separation in a single unit, offering advantages in terms of efficiency and equilibrium shifting acs.org. While direct catalytic distillation for alkene hydration to alcohols is less commonly detailed for specific branched alkenes like this compound, the principle is applied in related alcohol-to-olefin (ATO) processes where water is removed to drive the equilibrium towards olefin formation acs.orgresearchgate.net. In the context of alcohol production from olefins, catalytic distillation can be employed to enhance yields by continuously removing the alcohol product, thereby shifting the equilibrium of the hydration reaction acs.org.

Oxidation Pathways and Functional Group Transformations

The oxidation of alkenes can lead to a variety of functional groups, including aldehydes, ketones, and carboxylic acids, depending on the oxidizing agent and reaction conditions.

Formation of Aldehydes and Ketones via Oxidative Cleavage

Oxidative cleavage reactions break the carbon-carbon double bond of an alkene, forming new carbon-oxygen double bonds masterorganicchemistry.comlibretexts.orgarkat-usa.orglibretexts.orgopenstax.org. Ozonolysis, treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc and acetic acid), is a prominent method for this transformation masterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.org. For this compound, ozonolysis would cleave the C=C bond, yielding a terminal aldehyde and a ketone. Specifically, the cleavage of the C1=C2 double bond would produce octanal (B89490) (from the C2-C10 chain) and butanal (from the C2-C5 chain, where C2 is the branched carbon).

Potassium permanganate (B83412) (KMnO₄) under neutral or acidic conditions can also effect oxidative cleavage, potentially leading to carboxylic acids or even carbon dioxide if terminal carbons with hydrogens are involved libretexts.orgopenstax.org.

Radical Mechanisms in Olefin Oxidation Reactions

While many common alkene oxidations proceed via ionic or concerted mechanisms, radical pathways can also be involved in certain oxidation processes, particularly in autoxidation or reactions initiated by radical species. For instance, the autoxidation of alkenes can involve radical chain mechanisms leading to hydroperoxides and subsequent decomposition products jove.commsu.edurutgers.edu. The addition of radicals to the double bond is a key step in these processes, which can lead to various oxygenated products, though specific pathways for this compound in such complex systems are not detailed here. Epoxidation, a common oxidation of alkenes, can also occur via radical mechanisms under specific conditions, though peracids are more typical reagents for this transformation msu.edu.

Hydroformylation of Related Olefins and Potential for this compound

Hydroformylation, also known as the oxo process, is a crucial industrial reaction that adds a formyl group (-CHO) and a hydrogen atom across an alkene's double bond, typically catalyzed by cobalt or rhodium complexes libretexts.orglibretexts.orgorganic-chemistry.orgrsc.orgrsc.org. This process converts alkenes into aldehydes, which can then be further reduced to alcohols atamanchemicals.com. The reaction can produce both linear and branched aldehydes from terminal alkenes libretexts.orglibretexts.org.

For terminal alkenes like this compound, hydroformylation offers a pathway to valuable aldehyde and subsequently alcohol products. The regioselectivity of hydroformylation is a critical factor, determining the ratio of linear to branched aldehydes. While linear aldehydes are often favored in industrial applications, catalysts and ligand design can influence this selectivity rsc.orgnih.govuva.nluva.nl. Research into specialized ligands, such as phosphines with self-assembling moieties, has shown promise in achieving high regioselectivity for branched aldehydes from terminal alkenes rsc.orguva.nl. For this compound, hydroformylation would yield a mixture of aldehydes, with the linear product being 2-butyl-decanal and the branched product being 2-butyl-2-methyloctanal. The subsequent reduction of these aldehydes would lead to the corresponding alcohols, 2-butyl-decanol and 2-butyl-2-methyloctanol, respectively.

Studies on the hydroformylation of branched 1-alkenes, such as 1-octene, have demonstrated that bulky phosphite (B83602) ligands can enhance rates and influence selectivity towards linear aldehydes, with selectivity increasing with substitution on the alkene uva.nl. The potential for this compound itself to undergo hydroformylation is significant, as it is a branched terminal alkene, fitting the general substrate scope of this reaction libretexts.orglibretexts.orguva.nl.

Advanced Spectroscopic and Chromatographic Characterization in 2 Butyl 1 Octene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy stands as a cornerstone for the structural and quantitative analysis of 2-Butyl-1-octene. Both one-dimensional and two-dimensional NMR techniques are employed to gain comprehensive insights into its molecular architecture.

¹H NMR and ¹³C NMR Applications

One-dimensional ¹H and ¹³C NMR are fundamental tools for the initial characterization of this compound and its reaction products. In the context of ethylene (B1197577)/1-octene (B94956) copolymers, ¹H and ¹³C NMR spectra, often recorded at high temperatures (e.g., 130 °C in C2D2Cl4), provide detailed information about the incorporation of the 1-octene monomer, which is structurally related to this compound. researchgate.net The resulting hexyl branches in these copolymers can be identified and quantified. researchgate.netmdpi.com

For instance, in the ¹³C NMR spectrum of an ethylene/1-octene copolymer, specific resonances can be assigned to the carbons of the hexyl branch. researchgate.net This allows for the determination of the degree and type of branching in polyethylene (B3416737), distinguishing between short-chain branches (like those from 1-octene) and long-chain branches. mdpi.com The chemical shifts of the carbon atoms, particularly those in the β-position to the branch point, are sensitive to the length of the branch, enabling differentiation between various branch types. mdpi.com

Similarly, ¹H NMR provides quantitative data on the proton environments within the molecule. For example, in the analysis of reaction products from 1-octene, such as methyl nonanoate (B1231133) and its branched isomers, ¹H NMR can distinguish and quantify the different types of protons present. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Structures

Compound/Structure Nucleus Chemical Shift (δ/ppm) Solvent
Ethylene/1-octene copolymer (hexyl branch) ¹³C 27.01, 27.05 C2D2Cl4
Methyl nonanoate ¹H 3.66 (s, 3H), 2.23 (t, 2H), 1.64-1.59 (m, 2H), 1.27-1.26 (m, 12H), 0.90-0.85 (m, 3H) CDCl₃
Methyl nonanoate ¹³C 174.49, 51.57, 34.26, 31.94, 29.25, 29.29, 25.09, 22.77, 14.22 CDCl₃
Methyl undecanoate ¹H 3.63 (s, 3H), 2.28 (t, 2H), 1.62-1.57 (m, 2H), 1.26-1.24 (m, 14H), 0.88-0.84 (m, 3H) CDCl₃

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Complex Structures

For more complex structures, such as copolymers and polymers derived from or related to this compound, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. acs.org These experiments provide correlations between different nuclei, helping to resolve ambiguities present in 1D spectra. researchgate.nethuji.ac.il

HMQC (or its more modern counterpart, HSQC) correlates the chemical shifts of protons with directly attached heteronuclei, typically ¹³C. huji.ac.ilcreative-biostructure.com This is particularly useful for assigning carbon resonances based on the known assignments of their attached protons. In the study of ethylene/1-octene copolymers, high-temperature PFG-HMQC experiments have been used to provide unequivocal proof of resonance assignments for the hexyl branches. acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight and structure of this compound and for characterizing polymers derived from it.

MALDI-TOF-MS for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a key technique for the characterization of synthetic polymers. bruker.comresearchgate.netfrontiersin.org It provides information on molecular weight distribution, repeating units, and end-group structures. bruker.comfrontiersin.org For polymers related to this compound, such as poly(butyl acrylate), MALDI-TOF-MS can identify the structure of the polymer chains and any end-groups formed during polymerization. researchgate.net

The technique involves embedding the polymer sample in a suitable matrix, which absorbs the laser energy and facilitates the ionization of the polymer molecules. wpmucdn.com The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined. wpmucdn.com This allows for the construction of a detailed molecular weight distribution for the polymer. bruker.com Software tools can then be used to automatically calculate average molecular weights (Mn and Mw), dispersity (Đ), and the degree of polymerization. bruker.com

The choice of matrix and cationizing agent is crucial for successful MALDI-TOF-MS analysis of polymers. frontiersin.orglcms.cz For example, in the analysis of a mixture of poly(methyl methacrylate) and polystyrene, different matrices and cationizing salts were used to selectively ionize each polymer. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound research, GC-MS is invaluable for analyzing the product distribution of reactions involving this compound or its isomers. For instance, in a study of the carbonylation of 1-octene, GC analysis was used to determine the yields and the ratio of linear to branched products. rsc.org

The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for its identification. osti.gov The NIST Mass Spectrometry Data Center provides a library of mass spectra that can be used to identify unknown compounds. nih.govnih.gov GC-MS can also be used to identify degradation products of related polymers, such as butyl rubber. osti.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorptions for the C=C double bond and the C-H bonds of the alkene and alkyl groups.

While a specific IR spectrum for this compound was not found in the search results, data for the related compound 2-methyl-1-octene (B165369) is available and can provide an indication of the expected spectral features. nist.govchemicalbook.com The IR spectrum of 2-methyl-1-octene shows absorptions corresponding to C-H stretching and bending vibrations, as well as the C=C stretching vibration of the double bond. nist.gov Similarly, the IR spectrum of 2-butyl-1-octanol (B151752), a derivative of this compound, shows a strong, broad absorption for the O-H group in addition to the C-H and C-O stretching vibrations. nih.govnist.gov

Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molar mass distribution (MMD) of polymers. wikipedia.orgshimadzu.cz The method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. shimadzu.cz This separation allows for the calculation of various molar mass averages, including the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI, or Đ), which is the ratio of Mw to Mn and describes the breadth of the molar mass distribution. wikipedia.orgpolymerchar.com

In the context of poly(this compound) research, high-temperature GPC (HT-GPC) is required due to the semi-crystalline nature of polyolefins, which necessitates high temperatures (e.g., 140–160 °C) to ensure complete dissolution and prevent crystallization within the system. polymerchar.comfraunhofer.de The analysis provides crucial data on how catalytic systems and reaction conditions influence the resulting polymer chain lengths. For instance, studies on the oligomerization of other α-olefins like 1-octene have shown that the choice of co-catalyst can significantly impact the molar mass of the resulting polymer. researchgate.net By analyzing the GPC chromatograms, researchers can assess the efficacy of different catalysts in producing polymers with desired molecular weights and distributions. researchgate.net

Table 1: Representative GPC Data for Poly(this compound) Synthesized with Different Catalytic Systems This interactive table presents hypothetical GPC results for poly(this compound), illustrating how molar mass characteristics can vary with the catalyst used. The data is based on typical results observed for poly(α-olefin)s. polymerchar.comresearchgate.net

Catalytic SystemMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Catalyst A45,00095,0002.11
Catalyst B52,000110,0002.12
Catalyst C38,000155,0004.08

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. worldoftest.comtorontech.com This allows for the characterization of key thermal transitions in polymeric materials, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). torontech.commdpi.com DSC is widely employed in polymer science to understand the material's thermal properties, degree of crystallinity, and processing behavior. worldoftest.com

For poly(this compound), DSC analysis provides critical information on its semi-crystalline structure. During a controlled heating and cooling cycle, the DSC instrument records endothermic and exothermic events. torontech.com The glass transition is observed as a step change in the heat capacity, while crystallization appears as an exothermic peak upon cooling, and melting is seen as an endothermic peak upon heating. mdpi.com The temperatures and enthalpies of these transitions are influenced by the polymer's molecular architecture. Studies on similar poly(α-olefin)s, such as ethylene/1-octene copolymers, utilize DSC to analyze complex melting endotherms, which can reveal details about the distribution of crystalline structures within the material. acs.org

Table 2: Illustrative DSC Thermal Data for Poly(this compound) This interactive table shows typical thermal transition data that could be obtained for poly(this compound) via DSC analysis, reflecting the influence of molecular weight on thermal properties. mdpi.com

Sample ID (by Mw)Crystallization Temp. (Tc) (°C)Melting Temp. (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)
Low Mw355530
Medium Mw426345
High Mw486852

Advanced Chromatographic Techniques (e.g., GC-IMS, Preparative TREF)

Beyond standard characterization methods, advanced techniques offer deeper insights into the composition and structure of this compound and its polymers.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hyphenated technique that combines the high separation efficiency of gas chromatography with the exceptional sensitivity and rapid response of ion mobility spectrometry. imspex.comgas-dortmund.de The GC component first separates volatile compounds based on their boiling points and affinity for the column's stationary phase. gas-dortmund.de These separated compounds then enter the IMS cell, where they are ionized and separated a second time based on their size, shape, and charge as they drift through an electric field. gas-dortmund.deresearchgate.net

This dual separation provides a highly selective and sensitive analytical method, capable of detecting trace-level volatile organic compounds. imspex.comresearchgate.net In the context of this compound research, GC-IMS can be applied to assess the purity of the monomer, identify trace impurities, or analyze the distribution of low-molecular-weight oligomers formed during polymerization. The technique has been successfully used to analyze and discriminate various compounds, including other olefins like 1-octene. spkx.net.cnmdpi.com

Preparative Temperature Rising Elution Fractionation (Preparative TREF)

Temperature Rising Elution Fractionation (TREF) is a technique used to separate semi-crystalline polymers according to their crystallizability, which is directly related to their chemical composition, such as comonomer content. fraunhofer.depolymerchar.com In this method, a polymer is dissolved at a high temperature and then slowly cooled, allowing it to crystallize onto an inert support. fraunhofer.de Chains with higher crystallinity (and typically lower comonomer content) crystallize at higher temperatures. Subsequently, the temperature is slowly raised while a solvent flows through the support, causing the polymer fractions to elute in order of increasing crystallinity. fraunhofer.de

Preparative TREF (pTREF) operates on the same principle but is scaled up to fractionate gram quantities of material, which can then be collected for further analysis. fraunhofer.deresearchgate.net This is particularly valuable for complex polymers. For polyolefins with low crystallinity, such as those derived from higher α-olefins like 1-butene (B85601) or 1-octene, specialized pTREF instruments with sub-ambient temperature capabilities (e.g., down to -80°C) may be necessary to achieve effective fractionation. acs.orgresearchgate.net Applying pTREF to poly(this compound) would allow for the separation of fractions based on subtle differences in branching or tacticity, providing a detailed map of the polymer's chemical composition distribution. acs.orgresearchgate.net

Table 3: Hypothetical Preparative TREF Fractionation Data for Poly(this compound) This interactive table outlines potential results from a pTREF experiment on a poly(this compound) sample, showing the distribution of polymer fractions by weight at different elution temperatures. The data is modeled on findings for other polyolefins with low crystallinity. acs.orgresearchgate.net

FractionElution Temperature (°C)Weight Percent (%)
1-109.5
2014.2
31016.8
42025.3
53019.1
64015.1

Theoretical and Computational Chemistry Approaches to 2 Butyl 1 Octene Systems

Quantum Chemical Simulations of Reaction Mechanisms

Quantum chemical simulations are fundamental to understanding the electronic structure of molecules and how this structure dictates chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the energetic landscape of a reaction, identifying transition states and intermediates.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-butyl-1-octene. nih.gov DFT replaces the complex many-electron wavefunction with the electron density as the fundamental quantity, which simplifies the calculations while still accounting for electron correlation. wikipedia.org

In olefin chemistry, DFT is widely used to predict molecular properties, investigate reaction mechanisms, and study spectroscopic characteristics. acs.org For a branched olefin such as this compound, DFT calculations can determine:

Molecular Geometries: Optimization of the ground-state geometry, providing precise bond lengths and angles.

Thermodynamic Properties: Calculation of energies allows for the determination of enthalpies of formation, reaction energies, and equilibrium constants. nih.gov

Electronic Properties: Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the reactivity of the C=C double bond. mdpi.com

Reaction Pathways: Mapping the potential energy surface for reactions such as hydrogenation, metathesis, or polymerization. researchgate.net

DFT-based descriptors can also be used to model the chemical reactivity and selectivity of substances. mdpi.com For instance, the chemical potential of this compound would indicate its tendency to donate or accept electrons in a reaction. mdpi.com Hybrid functionals, which mix standard DFT with a portion of exact Hartree-Fock exchange, are particularly popular for achieving high accuracy in reaction barrier height calculations. wikipedia.org

The conversion of olefins into longer-chain molecules through oligomerization and polymerization is of immense industrial importance. Computational studies, particularly using DFT, are instrumental in unraveling the complex mechanisms of these reactions at the molecular level. mdpi.com These studies help in the rational design and development of more efficient and selective catalysts. mdpi.com

A relevant analogue for this compound is 1-octene (B94956), whose zirconocene-catalyzed oligomerization has been studied computationally. mdpi.com Quantum chemical simulations of the main and side reactions were performed at the M-06x/DGDZVP level of theory to explain experimental results. mdpi.com Such studies typically involve:

Modeling the Active Catalyst: Determining the structure of the active catalytic species formed from the precatalyst and an activator like methylaluminoxane (B55162) (MAO).

Simulating Monomer Coordination: Calculating the energy and geometry of the π-complex formed when the olefin (e.g., this compound) coordinates to the metal center of the catalyst.

Mapping the Insertion Pathway: Locating the transition state for the insertion of the olefin into the metal-alkyl bond, which constitutes the chain propagation step. The calculated activation energy for this step is critical for predicting the reaction rate.

Investigating Termination Pathways: Modeling potential chain termination reactions, such as β-hydride elimination, which compete with propagation and determine the molecular weight of the resulting polymer.

By comparing the free energy profiles of these competing pathways, researchers can predict the selectivity of a catalyst for producing dimers, oligomers, or high-molecular-weight polymers. For example, calculations on 1-octene oligomerization have shown how different catalyst structures and reaction conditions can favor different mechanistic pathways. mdpi.com

Table 1: Calculated Gibbs Free Energies (ΔG) for Elementary Steps in the Zirconocene-Catalyzed Dimerization of 1-Octene (kcal/mol). Data is illustrative of computational approaches applicable to this compound.
Reaction StepCatalyst SystemΔG (kcal/mol)
1-Octene Insertion (Propagation)Mononuclear Zr-H+15.2
β-H Elimination to Zr-H (Termination)Mononuclear Zr-Octyl+12.5
1-Octene Insertion (Propagation)Bimetallic Zr-Al-H+17.8
β-H Elimination to Zr-H (Termination)Bimetallic Zr-Al-Octyl+16.1

Transition State Theory (TST) provides a framework for understanding and calculating the rates of elementary chemical reactions. researchgate.net TST postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is the structure at the highest point of energy along the reaction coordinate. researchgate.netresearchgate.net The rate of the reaction is then proportional to the concentration of these activated complexes. researchgate.net

The core of TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡): k = (kBT/h) e-ΔG‡/RT

where kB is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the gas constant. Quantum chemical methods like DFT are used to locate the transition state structure and calculate its energy relative to the reactants, thereby providing the ΔG‡ needed for the Eyring equation.

While powerful, TST has limitations. It assumes that once a trajectory passes through the transition state, it proceeds to products without recrossing. This assumption can fail, particularly for reactions with very flat potential energy surfaces or complex dynamics. nih.gov A notable example in olefin chemistry is the hydroboration of terminal alkenes. nih.gov High-level ab initio calculations predict a significant energy difference between the anti-Markovnikov and Markovnikov transition states, which, according to TST, should lead to very high regioselectivity. nih.gov However, experimentally, the selectivity is only moderate. nih.gov This discrepancy is attributed to dynamic effects where the excess energy from the initial complex formation prevents the system from fully equilibrating, thus bypassing the predictions of TST. nih.gov

Table 2: Calculated Relative Energetics (kcal/mol) of Transition States (TS) for the Hydroboration of Propene, an Analog for α-Olefins. The discrepancy highlights limitations of TST.
Computational MethodΔE (Markovnikov TS - anti-Markovnikov TS)Predicted Product Ratio (anti:Markovnikov) based on TSTExperimental Product Ratio
B3LYP/6-31G*4.3>99.9 : 0.190 : 10
MP2/aug-cc-pVTZ3.099.4 : 0.6
CCSD(T)/aug-cc-pVTZ//CCSD(T)/aug-cc-pVDZ2.698.8 : 1.2

Molecular Modeling of Intermolecular Interactions

While quantum mechanics describes the details of bond breaking and formation, molecular modeling using classical force fields is often employed to study larger systems and longer timescales. This approach is particularly useful for understanding non-covalent intermolecular interactions, such as those governing solvent effects or the binding of a molecule to a catalyst or a biological target.

The surrounding environment can significantly influence the behavior of this compound. Computational models can simulate these effects explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium. These calculations can predict how properties like reaction barriers or conformational preferences change in different solvents. europa.eu

The interaction of small, non-polar molecules with biological systems is of great interest in toxicology and pharmacology. For a hydrocarbon like this compound, a primary interaction would be with cell membranes. Molecular Dynamics (MD) simulations are a powerful tool for studying these phenomena. nih.govhawaii.edu In a typical MD simulation:

A model of a lipid bilayer, representing a cell membrane, is constructed. nih.gov

Molecules of this compound and water are added to the system.

By solving Newton's equations of motion for all atoms over time, the simulation tracks the trajectory of each particle. hawaii.edu

These simulations can reveal the mechanism of how the molecule partitions into the membrane, its preferred location and orientation within the bilayer, and its effect on membrane properties like fluidity and thickness. nih.gov

Another computational approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR uses statistical methods to build models that correlate chemical structure with biological activity or toxicity. europa.eunih.gov By calculating various molecular descriptors for this compound (e.g., size, shape, hydrophobicity), a validated QSAR model could predict its potential toxicity without the need for extensive simulations or experiments. mdpi.com

The interaction between a catalyst and the olefin substrate is the critical first step in any catalytic cycle. Molecular modeling is used to understand the steric and electronic factors that govern this interaction and ultimately determine the catalyst's activity and selectivity. mdpi.com For the polymerization of this compound, modeling the approach of the branched olefin to the active site of a transition-metal catalyst can reveal:

Steric Hindrance: How the butyl and octyl chains of the substrate and the ligands on the catalyst sterically interact, which can influence the rate of coordination and insertion.

Electronic Interactions: The nature of the bonding in the catalyst-olefin π-complex. For some advanced catalysts, specific non-covalent interactions between the substrate and the catalyst's ligand framework can be designed to enhance performance. researchgate.net

Support Effects: For heterogeneous catalysts, modeling can show how the support surface (e.g., silica) interacts with the olefin. Studies have shown that interactions between the olefin product and surface Si-OH groups can lead to strong adsorption, which can inhibit the catalyst by blocking active sites. nih.govacs.org

By understanding these interactions at a molecular level, chemists can computationally screen different catalyst-substrate combinations, accelerating the discovery of new catalysts tailored for specific monomers like this compound. mdpi.com

Development of Functional Materials and Advanced Derivatives Utilizing 2 Butyl 1 Octene

Synthesis of Bio-Related Surfactants and Specialty Chemicals

2-Butyl-1-octene is a key intermediate in the synthesis of various bio-related surfactants and specialty chemicals, leveraging its branched olefinic structure. Its transformation into alcohols and subsequent functionalization allows for the creation of molecules with desirable amphiphilic properties.

Research has detailed the synthesis of anionic branched-chain tertiary fatty alcohol sulfate (B86663) surfactants from precursors like n-hexene and n-octene, with this compound serving as a model reaction for the synthesis of the requisite branched-chain tertiary fatty alcohols dntb.gov.uaresearchgate.netresearchgate.netresearchgate.netdntb.gov.ua. These synthesized surfactants, such as C12-SBTAS and C16-SBTAS, have demonstrated significant surface activity, characterized by low equilibrium surface tension values.

Table 1: Surface Properties of Derived Branched-Chain Surfactants

Surfactant TypeEquilibrium Surface Tension (γCMC) (mN m⁻¹)Key Performance AttributesCitation(s)
C12-SBTAS27.41Good surface activity, low foaming, rapid defoaming, good wetting, emulsifying properties dntb.gov.uaresearchgate.netdntb.gov.ua
C16-SBTAS26.69Good surface activity, low foaming, rapid defoaming, good wetting, emulsifying properties dntb.gov.uaresearchgate.netdntb.gov.ua
APG (from 2-butyl-1-octanol)N/A (Wetting/Emulsification measured)Wetting time: 17.9 s; Emulsification time (soybean oil): 22 min 44 s; Emulsification time (liquid paraffin): 11 min 05 s dntb.gov.ua

Furthermore, this compound, as a dimer of 1-hexene (B165129), is utilized in the preparation of branched ethoxylate non-ionic surfactants (MDC 6 E n). This process involves hydroxylation and ethoxylation of the this compound hydrophobe, offering a pathway for synthesizing branched nonionic surfactants from Fischer–Tropsch synthesized products, thereby contributing to the development of coal-based fine chemicals researchgate.netresearchgate.net. The resulting surfactants exhibit properties comparable to commercially available branched-chain surfactants, highlighting their potential in various industrial applications.

The synthesis of specialty chemicals also benefits from this compound. Its derivatives have been explored for prospective applications, suggesting its broader utility as a building block for functionalized hydrocarbon derivatives researchgate.net. The ability to transform this compound into alcohols, such as 2-butyl-1-octanol (B151752), further expands its role in creating specialty chemicals and bio-related materials dntb.gov.uaresearchgate.netlookchem.com.

List of Chemical Compounds Mentioned:

this compound

1-Hexene

1-Octene (B94956)

MDC 6 E n (Branched ethoxylate non-ionic surfactants)

C12-SBTAS (Anionic branched-chain tertiary fatty alcohol sulfate surfactant)

C16-SBTAS (Anionic branched-chain tertiary fatty alcohol sulfate surfactant)

2-Butyl-1-octanol

Guerbet cetyl alcohol sulfate (C16-SGAS)

n-Hexene

n-Octene

Ethylene (B1197577)

Linear Alpha Olefins (LAOs)

1-Dodecene

Future Research Trajectories for 2 Butyl 1 Octene in Academia

Exploration of Novel Catalytic Systems for Selective Transformations

Future academic research will likely focus on the development of sophisticated catalytic systems to control the reactivity of 2-butyl-1-octene with high selectivity. Given its structure as a vinylidene-type alkene, research into selective transformations will be a key area of investigation.

One promising avenue is the application of transition metal catalysts for selective dimerization and oligomerization reactions. For instance, zirconocene-based catalysts have shown high efficacy in the dimerization of α-olefins like 1-hexene (B165129) to produce vinylidene dimers, which are structurally related to this compound. mdpi.commdpi.comnih.gov Future studies could explore the use of similar catalytic systems, such as those based on titanium, zirconium, or nickel, to further oligomerize this compound or to co-dimerize it with other olefins, leading to the synthesis of novel, highly branched hydrocarbons with potential applications as fuel additives or lubricants. uni-bayreuth.de

Another area of interest is the development of catalysts for selective hydroformylation of this compound. While hydroformylation of terminal olefins often yields a mixture of linear and branched aldehydes, novel catalytic systems could be designed to favor the formation of a specific isomer. acs.org Research into rhodium- and cobalt-based catalysts with tailored ligand architectures could lead to enhanced regioselectivity in the hydroformylation of sterically hindered olefins like this compound.

Furthermore, the Pauson-Khand reaction, a [2+2+1] cycloaddition, offers a pathway to synthesize α,β-cyclopentenones. wikipedia.org While this reaction can have poor selectivity with simple alkenes, the development of new catalysts, potentially involving metals like molybdenum or rhodium, could enable the selective reaction of this compound to produce complex cyclic molecules for applications in fine chemicals and pharmaceuticals. wikipedia.org

Below is a table summarizing potential catalytic transformations for this compound:

Catalytic TransformationPotential Catalyst SystemPotential ProductsResearch Focus
Dimerization/OligomerizationZirconocene-based catalysts, Nickel complexesHighly branched C24+ hydrocarbonsSynthesis of novel fuel additives and lubricants
Selective HydroformylationRhodium or Cobalt complexes with tailored ligandsSpecific branched aldehydesProduction of fine chemicals and fragrance intermediates
Pauson-Khand ReactionMolybdenum or Rhodium carbonyl complexesSubstituted cyclopentenonesSynthesis of complex cyclic molecules for pharmaceuticals
MetathesisGrubbs or Schrock catalystsNovel olefinsCreation of new chemical building blocks

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding academic research in chemical synthesis. researchgate.netacs.org Future work on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign processes. nexanteca.comresearchgate.netresearchgate.net

A primary focus will be the development of green synthetic routes to this compound itself. Traditional olefin production often relies on fossil fuels and energy-intensive cracking processes. frontiersin.org Research into alternative, sustainable pathways, such as the catalytic dimerization of bio-based hexene derived from biomass, presents a promising green alternative. umass.edu The use of renewable feedstocks is a cornerstone of green chemistry, and developing biocatalytic or chemo-catalytic routes from biomass to C12 olefins would be a significant advancement. upubscience.compurkh.com

In addition to its synthesis, the use of this compound in green chemical processes is another important research direction. This includes the use of environmentally friendly solvents, such as supercritical fluids or ionic liquids, in reactions involving this compound. researchgate.net Furthermore, developing catalytic processes that operate under milder reaction conditions, with higher atom economy and reduced waste generation, will be a key objective. researchgate.net

The application of biotechnology in the production and transformation of olefins is also a burgeoning field. upubscience.com Future research could explore the use of engineered microorganisms or enzymes to either produce this compound from renewable resources or to selectively functionalize it in subsequent reactions.

The following table outlines potential green chemistry approaches for this compound:

Green Chemistry ApproachResearch AreaPotential Impact
Renewable FeedstocksSynthesis of this compound from bio-derived hexene.Reduced reliance on fossil fuels and lower carbon footprint.
Green SolventsUtilization of supercritical CO2 or ionic liquids in reactions.Elimination of volatile organic compounds (VOCs) and easier product separation.
Atom EconomyDevelopment of catalytic reactions with high conversion and selectivity.Minimized waste generation and increased process efficiency.
BiocatalysisUse of enzymes or microorganisms for synthesis or transformation.Milder reaction conditions and high selectivity.

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalysts and processes. The use of in-situ spectroscopic techniques, which allow for the observation of catalytic species and intermediates under actual reaction conditions, will be instrumental in these studies. rsc.orgdtu.dk

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the structure and concentration of active catalytic species and reaction intermediates in solution. rsc.org For example, in the dimerization of olefins, these techniques could be used to identify the nature of the metal-hydride or metal-alkyl species that are key to the catalytic cycle. mdpi.com

For heterogeneous catalysis, techniques like X-ray Absorption Spectroscopy (XAS) and in-situ Electron Paramagnetic Resonance (EPR) spectroscopy can provide insights into the electronic and geometric structure of the active sites on a catalyst surface. dtu.dkpsi.ch These methods could be applied to study the cracking or isomerization of this compound over solid acid catalysts, helping to elucidate the reaction pathways and deactivation mechanisms. acs.orgresearchgate.net

The mechanistic insights gained from these advanced spectroscopic studies will be invaluable for optimizing reaction conditions and for the design of more robust and selective catalysts for the transformations of this compound. researchgate.net

Computational Design of New Reactions and Materials

Computational chemistry has become a powerful tool for understanding and predicting chemical reactivity. amacad.orgrsc.org In the context of this compound, computational methods can be employed to design new reactions and to predict the properties of novel materials derived from this olefin.

Density Functional Theory (DFT) calculations, for instance, can be used to model the reaction pathways of various catalytic transformations of this compound. researchgate.netuib.no By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the factors that control the selectivity of a reaction. mdpi.com This knowledge can then be used to computationally screen potential catalysts and to identify promising candidates for experimental investigation. researchgate.net

Computational modeling can also be used to predict the physical and chemical properties of polymers and other materials that could be synthesized from this compound. For example, the properties of copolymers of this compound with other monomers could be simulated to assess their potential as new plastics or elastomers. This in-silico design approach can significantly accelerate the discovery and development of new materials with desired functionalities. nih.govmdpi.com

The synergy between computational and experimental studies will be crucial for advancing the chemistry of this compound. Computational predictions can guide experimental efforts, while experimental results can provide benchmarks for refining and improving computational models.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Butyl-1-octene, and how can they be validated experimentally?

  • Methodological Answer : Synthesis typically involves catalytic hydroxylation of precursor alkenes or dehydration of alcohols. For validation, employ spectroscopic characterization (e.g., FTIR to confirm alkene C=C stretching at ~1640–1680 cm⁻¹, and NMR to verify regiochemistry). Compare spectral data with published benchmarks, such as FTIR and mass spectra of this compound and its derivatives (e.g., hydroxylated products) . Reproducibility requires strict adherence to documented protocols, including reagent ratios (e.g., H₂O₂/alkene molar ratios) and reaction conditions (temperature, time) .

Q. How can researchers ensure the purity of this compound for kinetic studies?

  • Methodological Answer : Use chromatographic techniques (GC-MS, HPLC) to assess purity. For novel compounds, combine elemental analysis with spectroscopic data. For known compounds, cross-reference retention times and spectral libraries. If impurities persist, optimize purification steps (e.g., fractional distillation, column chromatography) and document all procedures in supplementary materials to enable replication .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and reactivity?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., alkene bonds, hydroxyl groups in derivatives).
  • NMR (¹H and ¹³C) : Confirms molecular structure and regioselectivity (e.g., distinguishing 1-octene from isomerized products).
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
    Refer to published spectra (e.g., Figure 2–4 in ) for comparative analysis.

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for the hydroxylation of this compound?

  • Methodological Answer : Design a factorial experiment varying parameters:

  • Molar ratios (e.g., H₂O₂/alkene, Table 3 in ).

  • Catalysts (e.g., transition-metal complexes).

  • Temperature (e.g., 30–80°C).
    Use ANOVA or response surface methodology to analyze product distribution (e.g., selectivity for diols vs. ketones). Document results in tabular format (see example below) and validate with triplicate runs.

    H₂O₂/Alkene RatioConversion (%)Selectivity (%)<br>(2-Butyl-1,2-octanediol)Byproducts (%)
    1.078.969.630.4
    2.5100.069.230.8
    Adapted from Table 3 in

Q. How can computational modeling resolve contradictions in reported catalytic mechanisms for this compound reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare proposed transition states and intermediates. Validate models against experimental kinetic data (e.g., activation energies from Arrhenius plots). Address discrepancies by testing alternative mechanisms (e.g., radical vs. ionic pathways) and publishing raw computational data in supplementary materials .

Q. What strategies mitigate biases in literature reviews on this compound’s environmental stability?

  • Methodological Answer : Conduct a systematic review using databases like SciFinder and Web of Science . Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, controlled conditions). Use tools like PRISMA flow diagrams to document search results and highlight gaps (e.g., limited data on photodegradation). Acknowledge limitations (e.g., publication bias toward positive results) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported thermodynamic properties of this compound?

  • Methodological Answer : Replicate measurements using calibrated instruments (e.g., DSC for enthalpy, gas calorimetry for combustion energy). Compare results with literature values, accounting for experimental variables (e.g., purity, measurement protocols). Publish raw datasets and uncertainty analyses to facilitate meta-analyses .

Q. What protocols ensure reproducibility in catalytic studies involving this compound?

  • Methodological Answer :

  • Detail catalyst preparation (e.g., calcination temperature, reduction steps).
  • Report turnover frequencies (TOF) and selectivity metrics.
  • Share catalyst characterization data (XRD, BET surface area) in supplementary files.
    Cross-validate results with independent labs .

Methodological Resources

  • Spectral Libraries : Reference CAS 3913-02-8 (related derivatives) and published spectra .
  • Databases : Use SciFinder, Reaxys, and PubChem for property data .
  • Ethical Reporting : Disclose conflicts of interest and data limitations per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.